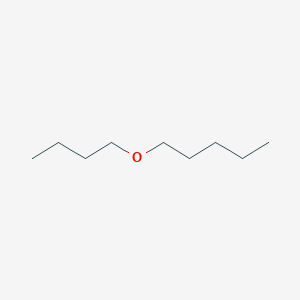
11-(2-Cyclopenten-1-yl)undecanoic acid
Vue d'ensemble
Description
“11-(2-Cyclopenten-1-yl)undecanoic acid”, also known as Hydnocarpic acid, is a component of chaulmoogra oil . It has a molecular formula of C16H28O2 and a molecular weight of 252.3923 . The compound is naturally occurring in the d-form .
Molecular Structure Analysis
The IUPAC Standard InChI for “this compound” isInChI=1S/C16H28O2/c17-16(18)14-8-6-4-2-1-3-5-7-11-15-12-9-10-13-15/h9,12,15H,1-8,10-11,13-14H2,(H,17,18) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 252.3923 . Its percent composition is C 76.14%, H 11.18%, O 12.68% . The compound has 18 heavy atoms, 1 ring, 0 aromatic rings, 11 rotatable bonds, a Van der Waals molecular volume of 285.30, a topological polar surface area of 37.30, 1 hydrogen bond donor, 2 hydrogen bond acceptors, and a logP of 4.94 .Applications De Recherche Scientifique
Lipid Analysis in Tropical Plants : Cyclopentenyl fatty acids, including 11-(2-cyclopenten-1-yl)undecanoic acid, are present in the seeds of tropical plants from the Flacourtiaceae family. Chromatographic analysis of these lipids aids in understanding plant biochemistry and potential applications in botanical studies (Bandi & Mangold, 1969).
Synthesis and Chemical Characterization : Various synthetic methods have been developed to create derivatives of undecanoic acids, including this compound. These methods and the resulting compounds are crucial for further applications in synthetic chemistry and materials science (Cui Jian-lan & Cao Duan-lin, 2006).
Polymer Synthesis and Analysis : The synthesis and analysis of cyclic oligo(undecanamides) and oligo(undecanamide-undecanoates) involve derivatives of undecanoic acid. These studies contribute to advancements in polymer chemistry, particularly in the development of new materials (Peng & Hodge, 1998).
Bioorganic Chemistry : Derivatives of undecanoic acid, including this compound, are used in bioorganic chemistry to explore new compounds with potential antioxidant properties. This research is pivotal in developing new pharmaceuticals and understanding biological processes (Lodyato et al., 2003).
Material Science and Nanotechnology : The synthesis and application of fatty acid derivatives in bioelectronic devices are explored in material science. For example, the development of biomolecular/organic hetero-structure films using cytochrome c and mercapto-undecanoic acid demonstrates the potential of these compounds in nanotechnology (Lee et al., 2009).
Corrosion Inhibition : Research in the field of corrosion science has explored the use of 11-cyano undecanoic acid phenylamide derivatives as corrosion inhibitors. This application is significant in industrial processes and materials protection (Sagdinc & Kara, 2014).
Propriétés
IUPAC Name |
11-[(1R)-cyclopent-2-en-1-yl]undecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O2/c17-16(18)14-8-6-4-2-1-3-5-7-11-15-12-9-10-13-15/h9,12,15H,1-8,10-11,13-14H2,(H,17,18)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRELFLQJDOTNLJ-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)CCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C=C1)CCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5587-76-8 (hydrochloride salt), 681141-33-3 (sodium salt/solvate) | |
| Record name | Hydnocarpic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30196647 | |
| Record name | Hydnocarpic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
459-67-6 | |
| Record name | Hydnocarpic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=459-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydnocarpic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydnocarpic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDNOCARPIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84492ZS09R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B107754.png)










